17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate, also known as 17-Iodoandrosta-5,16-diene-3beta-ol acetate, is a synthetic steroid compound with significant implications in pharmacology, particularly in the treatment of hormone-related conditions. This compound is classified as an antiandrogen and is recognized for its structural modifications that enhance its biological activity.
The compound can be synthesized from various steroid precursors, notably dehydroepiandrosterone, through multiple synthetic routes that incorporate halogenation and acylation steps. It is often encountered as an impurity in formulations of other steroid-based drugs like abiraterone, which is used in cancer therapy .
17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate falls under the category of steroid derivatives. Its classification as an antiandrogen indicates its potential use in managing conditions related to androgen excess, such as prostate cancer.
The synthesis of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate typically involves several key steps:
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity of the final product .
The molecular formula for 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate is , with a molecular weight of approximately 440.36 g/mol. The structure features a complex steroid backbone with specific stereochemistry at multiple chiral centers.
Key structural data includes:
This structure reveals the presence of multiple rings and functional groups characteristic of steroid compounds .
The chemical reactivity of 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate includes:
These reactions are essential for modifying the compound for various therapeutic applications .
As an antiandrogen, 17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate functions by inhibiting androgen receptor signaling pathways. This inhibition prevents androgens from exerting their effects on target tissues, which is particularly useful in treating hormone-sensitive cancers such as prostate cancer.
Research indicates that compounds like this one may also interfere with androgen biosynthesis pathways, providing a dual mechanism for therapeutic action against androgen-dependent malignancies .
The compound exhibits the following physical properties:
Key chemical properties include:
Relevant analyses such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are used to confirm purity and structural integrity .
17-Iodoandrosta-5,16-dien-3beta-ol 3-acetate is primarily utilized in:
This compound's unique properties make it a valuable tool in both academic research and clinical applications related to endocrine therapies .
The systematic IUPAC name for this steroid derivative is [(3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate. This nomenclature defines the compound’s core gonane structure and explicitly specifies six stereocenters at positions C3, C8, C9, C10, C13, and C14. The configuration includes trans-ring fusions (A/B, B/C, and C/D rings), a Δ5,6 double bond, and a Δ16,17 unsaturated bond conjugated with an iodo substituent at C17. The 3β-acetoxy group confirms the acetylated oxygen at C3 in the β-orientation, distinguishing it from the non-acetylated analog (17-iodoandrosta-5,16-dien-3β-ol). Common synonyms include 17-Iodoandrosta-5,16-dien-3β-ol 3-acetate and Abiraterone acetate intermediate [1] [7] [9].
The molecular formula C21H29IO2 reflects the core androstane skeleton (C19 steroid) modified by an iodo substituent at C17 and an acetyl group at C3. Precise mass calculations yield a molecular weight of 440.36 g/mol, consistent across analytical reports. High-resolution mass spectrometry (HRMS) confirms an exact mass of 440.121 Da for the neutral molecule [1] [3] [8].
Table 1: Molecular Formula and Weight Comparisons
Source | Molecular Formula | Molecular Weight (g/mol) | Notes |
---|---|---|---|
LGC Standards | C21H29IO2 | 440.358 | Neat format [1] [3] |
PubChem | C19H27IO | 398.32 | Non-acetylated analog [4] |
BOC Sciences | C21H29IO2 | 440.35823 | Purity: ≥95% [8] |
NMR Spectroscopy:
IR Spectroscopy: Strong absorption bands at ∼1735 cm−1 (C=O stretch of acetate ester), 1240 cm−1 (C–O stretch), and 675 cm−1 (C–I stretch) dominate the spectrum [9].
Mass Spectrometry: Electron ionization (EI-MS) shows a molecular ion peak at m/z 440 [M]+• with key fragments at m/z 398 (loss of ketene, CH2=C=O) and m/z 271 (cleavage of the C17 side chain) [8].
Table 2: Key Spectroscopic Signatures
Technique | Key Features | Significance |
---|---|---|
1H NMR | δ 5.38 (Δ6-H), δ 5.80–6.10 (Δ16-H), δ 2.05 (C21–CH3) | Confirms olefinic protons and acetate group |
13C NMR | δ 170.5 (C=O), δ 150.1 (C17), δ 95.0 (C17–I) | Verifies carbonyl and C17-iodoalkene |
IR | 1735 cm−1 (C=O), 675 cm−1 (C–I) | Identifies ester and C–I bonds |
MS | [M]+• at m/z 440; fragments at 398, 271 | Validates molecular weight and fragmentation pattern |
While no experimental crystal structure for 17-iodoandrosta-5,16-dien-3β-ol 3-acetate is publicly available, its conformation can be inferred from related steroids. The trans-syn-trans ring fusion (A/B, B/C, C/D) induces an overall bent topology. The iodovinyl group at C17 adopts an E-configuration due to steric constraints, positioning the iodine atom axially. The Δ5,6 double bond renders the A ring planar, while the acetyl group at C3β lies equatorial, minimizing 1,3-diaxial interactions. Computational models (e.g., DFT) predict a torsional angle of 175° between C17–I and the vinyl bond, optimizing electronic conjugation [7] [9] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: